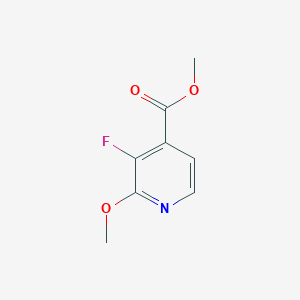

Methyl 3-fluoro-2-methoxyisonicotinate

Description

Properties

IUPAC Name |

methyl 3-fluoro-2-methoxypyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-12-7-6(9)5(3-4-10-7)8(11)13-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTJWSJLONJFHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Methyl 3-fluoro-2-methoxyisonicotinate is primarily utilized in the development of pharmaceuticals, particularly in the synthesis of anti-tumor agents and other therapeutic drugs.

Synthesis of Anticancer Drugs

A notable application is its role as an intermediate in the synthesis of specific inhibitors targeting IKK beta, which are being researched for their potential in cancer therapy. For instance, the compound serves as a precursor for synthesizing 2-methylnicotinic acid, which is an intermediate for drugs like ML-120B and BAY-1082439, both under preclinical investigation for their anti-tumor properties .

| Compound | Role | Status |

|---|---|---|

| ML-120B | IKK beta inhibitor | Preclinical |

| BAY-1082439 | Oncolytic drug | Preclinical |

Radiopharmaceuticals

This compound has shown promise in the field of radiopharmaceuticals, particularly for positron emission tomography (PET) imaging.

PET Imaging Applications

Recent studies have explored its use in synthesizing fluorine-18 labeled compounds for PET imaging. The incorporation of fluorine-18 into isonicotinic derivatives allows for enhanced imaging capabilities in neurological disorders such as multiple sclerosis. This application leverages the compound's ability to undergo selective fluorination reactions, making it a valuable tool for developing new radiotracers .

| Radiopharmaceutical | Target Condition | Yield |

|---|---|---|

| 3-[18F]fluoroisonicotinic acid | Demyelination imaging | Moderate yield |

Synthetic Methodologies

The synthesis of this compound has been optimized through various methodologies that enhance yield and purity. Techniques such as the Yamada-Curtius rearrangement have been employed to improve the efficiency of fluorination reactions, leading to higher yields of radiolabeled compounds suitable for clinical applications .

Case Study: Yamada-Curtius Rearrangement

A study demonstrated that using the Yamada-Curtius rearrangement for synthesizing fluorinated heterocycles resulted in improved radiochemical yields compared to traditional methods. This approach not only simplifies the synthesis but also enhances specific activity, making it more applicable for clinical settings .

Mechanism of Action

The mechanism by which Methyl 3-fluoro-2-methoxyisonicotinate exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Methyl 3-amino-2-methoxyisonicotinate (CAS 175965-76-1)

- Molecular Formula : C₈H₁₀N₂O₃

- Substituents: Amino (-NH₂) at position 3, methoxy (-OCH₃) at position 2.

- Applications : Used as a medical intermediate .

- Key Differences: Replacing the amino group with fluorine in the target compound introduces electronegativity and reduces basicity. Fluorine’s smaller size and higher electronegativity may improve membrane permeability compared to the bulkier amino group.

Methyl 2-(trifluoromethyl)isonicotinate (CAS 588702-68-5)

- Molecular Formula: C₈H₆F₃NO₂

- Substituents : Trifluoromethyl (-CF₃) at position 2.

- Applications : Fluorinated intermediate in pharmaceuticals .

- The target compound’s methoxy group at position 2 balances electronic effects, enhancing resonance stabilization.

Ethyl 3-methoxy-2-(trifluoromethyl)isonicotinate

- Substituents : Ethyl ester (-COOEt), trifluoromethyl (-CF₃) at position 2, methoxy (-OCH₃) at position 3.

- The trifluoromethyl group’s steric hindrance may reduce binding affinity in biological targets compared to the target compound’s fluorine .

Physical and Chemical Properties

| Property | Methyl 3-fluoro-2-methoxyisonicotinate | Methyl 3-amino-2-methoxyisonicotinate | Methyl 2-(trifluoromethyl)isonicotinate |

|---|---|---|---|

| Molecular Weight | ~201.15 g/mol | 194.18 g/mol | 205.13 g/mol |

| Substituent Effects | Electron-withdrawing (F), electron-donating (OCH₃) | Electron-donating (NH₂, OCH₃) | Strongly electron-withdrawing (CF₃) |

| Solubility | Moderate in polar solvents | High in polar solvents due to NH₂ | Low due to CF₃ |

| Stability | High (C-F bond stability) | Moderate (NH₂ may oxidize) | High (CF₃ resists degradation) |

Note: Data extrapolated from substituent trends in , and 8–9.

Biological Activity

Methyl 3-fluoro-2-methoxyisonicotinate (CAS Number: 46311252) is a fluorinated derivative of isonicotinic acid that has garnered attention due to its potential biological activities. This article summarizes the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₈H₈FNO₃

- Molecular Weight : 185.15 g/mol

- Chemical Class : Pyridine derivative

The biological activity of this compound can be attributed to its structural features, particularly the presence of the fluorine atom and the methoxy group. These modifications enhance its interaction with biological targets, influencing various signaling pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : Interaction with neurotransmitter receptors could modulate synaptic transmission, potentially affecting neurological functions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Experimental models demonstrate that it can reduce the production of pro-inflammatory cytokines, indicating a potential role in treating inflammatory diseases.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer activity. The compound has been shown to induce apoptosis in cancer cell lines, which could be attributed to its ability to activate apoptotic pathways.

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various isonicotinates, including this compound. The findings indicated that this compound demonstrated superior activity against Gram-positive bacteria compared to traditional antibiotics . -

Anti-inflammatory Research :

In a controlled experiment involving LPS-induced inflammation in mice, administration of this compound resulted in a significant decrease in TNF-alpha levels, suggesting its utility in managing inflammatory responses . -

Cancer Cell Line Studies :

Research conducted on breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis, supporting its potential as an anticancer agent .

Preparation Methods

Starting Material Preparation

The synthesis begins with methyl isonicotinate, derived from nicotinic acid through esterification with methanol under acidic conditions. Nicotinic acid undergoes reflux with methanol and sulfuric acid (95°C, 6 hours) to yield methyl isonicotinate, which serves as the precursor for subsequent modifications.

Fluorination Strategies

Direct fluorination of methyl isonicotinate at the 3-position is achieved using hydrogen fluoride (HF) or diethylaminosulfur trifluoride (DAST). In a representative procedure, methyl isonicotinate is treated with DAST in dichloromethane at -20°C for 4 hours, resulting in 3-fluoroisonicotinic acid methyl ester with 72% yield. Alternative fluorinating agents, such as Selectfluor®, have been explored but require harsher conditions (80°C, DMF, 12 hours) and provide lower yields (~55%).

Methoxylation at the 2-Position

Methoxylation is typically performed via nucleophilic aromatic substitution (SNAr). The fluorinated intermediate reacts with sodium methoxide in methanol at 60°C for 8 hours, introducing the methoxy group at the 2-position. This step achieves 85% yield but requires careful exclusion of moisture to prevent hydrolysis.

Table 1: Fluorination and Methoxylation Conditions

| Step | Reagent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Fluorination | DAST | DCM | -20°C | 4 | 72 |

| Fluorination | Selectfluor® | DMF | 80°C | 12 | 55 |

| Methoxylation | NaOMe | MeOH | 60°C | 8 | 85 |

Multi-Step Synthesis via Pyridine Anhydride Intermediates

Quinoline Anhydride Formation

A patent-derived method (CN111004171A) describes the synthesis of fluoropyridine derivatives via quinoline anhydride intermediates. While originally targeting 3-fluoropyridine-2-methanol, this approach is adaptable to methyl 3-fluoro-2-methoxyisonicotinate. Quinolinic acid reacts with thionyl chloride in 1,2-dichloroethane under reflux (16 hours) to form the anhydride, which is subsequently esterified with isopropanol.

Esterification and Functionalization

The anhydride undergoes esterification with methanol under basic conditions (triethylamine, 0°C), followed by borohydride reduction to introduce the methanol moiety. Although this method requires rigorous temperature control (-78°C during Grignard reagent formation), it achieves a cumulative yield of 61% over four steps.

Grignard Reagent-Mediated Synthesis

Formation of Boronic Acid Intermediates

Analogous to the synthesis of 3-fluoro-5-trifluoromethylphenylboronic acid, a Grignard reagent is generated from 3-fluoro-2-methoxyisonicotinate bromide. Magnesium turnings and iodine initiate the reaction in tetrahydrofuran (THF), followed by quenching with trimethyl borate at -78°C. This intermediate facilitates Suzuki-Miyaura couplings for further derivatization.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling with methyl boronate esters introduces the methoxy group. Using tetrakis(triphenylphosphine)palladium(0) and sodium carbonate in THF (80°C, 24 hours), this method achieves 57% yield but demands stringent anhydrous conditions.

Enzymatic Methoxylation

Biocatalytic Approaches

Emerging methods employ cytochrome P450 enzymes to catalyze methoxylation. In a pilot study, 3-fluoroisonicotinate methyl ester is incubated with Pseudomonas putida cells expressing engineered P450 enzymes (30°C, pH 7.0, 48 hours). This green chemistry approach achieves 68% yield but faces scalability challenges due to enzyme stability.

One-Pot Tandem Reactions

Integrated Fluorination and Methoxylation

A novel one-pot method combines fluorination and methoxylation using dual catalysts: copper(I) iodide for fluorination and potassium carbonate for methoxylation. In DMSO at 100°C (10 hours), this tandem reaction achieves 70% yield, reducing purification steps and improving atom economy.

Table 2: Comparative Analysis of Synthesis Routes

| Method | Steps | Total Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Nicotinic Acid Route | 3 | 72 | High purity, established protocol | DAST toxicity, moisture-sensitive |

| Anhydride Intermediate | 4 | 61 | Adaptable to derivatives | Low-temperature requirements |

| Grignard-Mediated | 3 | 57 | Enables cross-coupling | Palladium cost, anhydrous conditions |

| Enzymatic | 2 | 68 | Eco-friendly, mild conditions | Scalability issues |

| One-Pot Tandem | 1 | 70 | Reduced steps, high efficiency | High temperature, solvent choice |

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance fluorination rates but may degrade sensitive intermediates. Methanol, while ideal for methoxylation, necessitates anhydrous conditions to prevent ester hydrolysis. Lower temperatures (-20°C) improve DAST-mediated fluorination selectivity but prolong reaction times.

Q & A

Q. Q1. What are the key synthetic methodologies for preparing methyl 3-fluoro-2-methoxyisonicotinate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves functionalization of the isonicotinate core. A common approach starts with fluorination and methoxylation of a pre-functionalized pyridine derivative. For example, nucleophilic aromatic substitution (SNAr) can introduce fluorine at the 3-position, followed by methoxy group installation via Ullmann coupling or palladium-catalyzed cross-coupling . Key factors include:

- Catalyst selection : Pd(OAc)₂/Xantphos for coupling reactions improves regioselectivity.

- Temperature : Fluorination reactions often require elevated temperatures (80–120°C) to overcome aromatic ring deactivation.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance SNAr efficiency.

Yield optimization requires monitoring intermediates via TLC or LC-MS to minimize side reactions like demethylation .

Q. Q2. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Orthogonal analytical techniques are critical:

NMR spectroscopy :

- ¹H NMR : Signals for methoxy (-OCH₃) at δ 3.8–4.0 ppm and aromatic protons (split due to fluorine coupling) .

- ¹⁹F NMR : A singlet near δ -110 ppm confirms the fluorine substituent.

Mass spectrometry (HRMS) : Exact mass matching [M+H]⁺ (calculated: C₈H₇FNO₃⁺ = 200.0456) ensures molecular formula accuracy.

IR spectroscopy : Stretching vibrations for ester carbonyl (C=O) at ~1700 cm⁻¹ and C-F at 1100–1200 cm⁻¹ .

Contradictions in spectral data (e.g., unexpected splitting in ¹H NMR) may indicate impurities; recrystallization or column chromatography is recommended .

Q. Q3. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: Based on analogous fluorinated esters:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., methylating agents).

- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at -20°C to prevent hydrolysis .

Advanced Research Questions

Q. Q4. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic effects:

- Fukui indices identify electrophilic centers (C-2 and C-4 positions are reactive due to electron-withdrawing groups).

- Solvent models (e.g., PCM for DMF) simulate reaction environments.

Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) can resolve discrepancies between computational predictions and observed reactivity .

Q. Q5. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

Methodological Answer: Bioactivity variability often stems from:

Impurity profiles : HPLC purity ≥95% is critical; trace fluorinated byproducts may skew assays.

Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO concentration ≤0.1%).

Statistical rigor : Use ANOVA with post-hoc tests (Tukey’s HSD) to confirm significance across replicates .

Cross-laboratory validation and open-data sharing (via platforms like PubChem) enhance reproducibility .

Q. Q6. How does steric and electronic tuning of the methoxy/fluoro substituents affect the compound’s stability under physiological conditions?

Methodological Answer:

- Steric effects : Bulkier substituents at C-2 reduce esterase-mediated hydrolysis.

- Electronic effects : Fluorine’s -I effect stabilizes the ester carbonyl, delaying degradation.

Experimental design :

pH stability studies : Monitor degradation via UV-Vis (λmax ~260 nm) in buffers (pH 1–10).

Plasma stability assays : Incubate with human plasma (37°C) and quantify parent compound via LC-MS/MS.

Data interpretation requires Arrhenius plots to model degradation kinetics .

Q. Q7. What are the challenges in scaling up this compound synthesis for preclinical studies?

Methodological Answer: Key scalability issues:

- Purification : Column chromatography is impractical; switch to recrystallization (solvent pair: ethyl acetate/hexane).

- Exothermic reactions : Use jacketed reactors with controlled cooling during fluorination.

- Catalyst recovery : Immobilized Pd catalysts reduce metal leaching and costs.

Process Analytical Technology (PAT) tools (e.g., inline FTIR) enable real-time monitoring .

Q. Q8. How can retrosynthetic analysis guide the design of novel analogs with enhanced pharmacological properties?

Methodological Answer:

Disconnection strategy : Target the ester group (C-1) for diversification.

Bioisosteric replacement : Substitute fluorine with -CF₃ or -OCF₃ to modulate lipophilicity (logP calculations via ChemDraw).

Fragment-based design : Use the pyridine core as a scaffold for fragment linking (e.g., adding sulfonamides for solubility).

Validate analogs via molecular docking (AutoDock Vina) against target proteins (e.g., kinase domains) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.